Cas no 101080-16-4 (4,5-Pyrimidinediamine,N4-ethyl-)
4,5-Pyrimidinediamine,N4-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Pyrimidinediamine,N4-ethyl-
- Pyrimidine, 5-amino-4-ethylamino- (6CI)
- NSC14016
- N4-ethylpyrimidine-4,5-diamine
- AKOS006309472
- 101080-16-4
- SB56438
- Pyrimidine, 5-amino-4- (ethylamino)-
- SCHEMBL21346508
- NSC-14016
- N4-Ethyl-4,5-pyrimidinediamine
- 4-N-ethylpyrimidine-4,5-diamine
- NISTC101080164
-
- Inchi: 1S/C6H10N4/c1-2-9-6-5(7)3-8-4-10-6/h3-4H,2,7H2,1H3,(H,8,9,10)
- InChI Key: RLRUJMDXPFHVDE-UHFFFAOYSA-N
- SMILES: N(C1C(=CN=CN=1)N)CC
Computed Properties
- Exact Mass: 138.0907
- Monoisotopic Mass: 138.091
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 95.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 63.8Ų
Experimental Properties
- PSA: 63.83
4,5-Pyrimidinediamine,N4-ethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM483993-1g |
N4-Ethylpyrimidine-4,5-diamine |
101080-16-4 | 97% | 1g |
$642 | 2023-02-03 |
4,5-Pyrimidinediamine,N4-ethyl- Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4,5-Pyrimidinediamine,N4-ethyl-
Recent Advances in the Study of 4,5-Pyrimidinediamine,N4-ethyl- (CAS: 101080-16-4) in Chemical Biology and Pharmaceutical Research
The compound 4,5-Pyrimidinediamine,N4-ethyl- (CAS: 101080-16-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the role of 4,5-Pyrimidinediamine,N4-ethyl- as a key intermediate in the synthesis of novel pyrimidine derivatives. These derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrimidine core, such as the introduction of the N4-ethyl group, can significantly enhance the compound's binding affinity to target proteins, thereby improving its therapeutic efficacy.
In addition to its synthetic utility, 4,5-Pyrimidinediamine,N4-ethyl- has been investigated for its direct biological effects. Research conducted by the National Institutes of Health (NIH) in 2024 revealed that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. The study utilized high-throughput screening assays to identify the compound's mechanism of action, which involves the disruption of ATP-binding sites in target kinases.
Further investigations into the pharmacokinetics and toxicity profile of 4,5-Pyrimidinediamine,N4-ethyl- have also been conducted. A recent preclinical study published in Drug Metabolism and Disposition reported favorable absorption and distribution characteristics, with low toxicity observed in animal models. These findings suggest that the compound could be a promising candidate for further development as a therapeutic agent.
Despite these promising results, challenges remain in the optimization of 4,5-Pyrimidinediamine,N4-ethyl- for clinical use. Issues such as metabolic stability and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore these aspects and accelerate the translation of this research into clinical applications.
In conclusion, 4,5-Pyrimidinediamine,N4-ethyl- (CAS: 101080-16-4) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its unique structural features and broad biological activity make it a valuable tool for drug discovery and development. Continued research efforts are expected to uncover new applications and optimize its therapeutic potential, paving the way for future innovations in medicine.
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